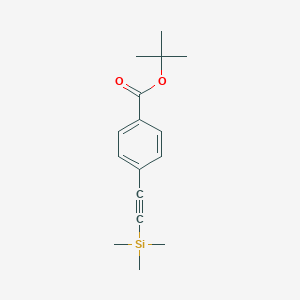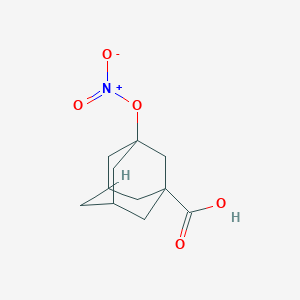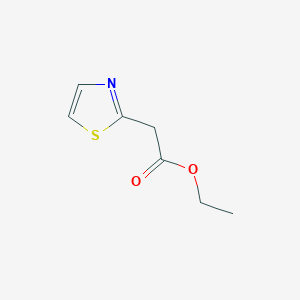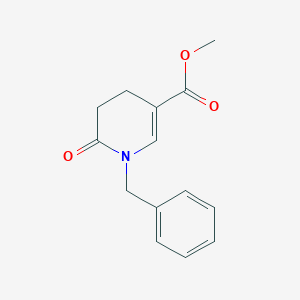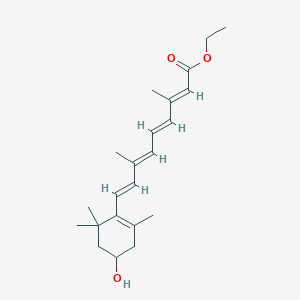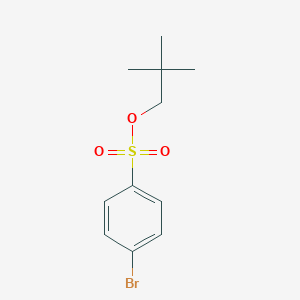
Neopentyl 4-bromobenzenesulfonate
Descripción general
Descripción
Neopentyl 4-bromobenzenesulfonate (NBBS) is an organic compound in the form of a white crystalline solid. It is used as a reagent in organic synthesis, particularly in the synthesis of other compounds. NBBS is also used in a variety of scientific research applications, where it can provide insight into the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Synthesis and Coupling Reactions
Neopentyl 4-bromobenzenesulfonate has been utilized in various synthesis and coupling reactions. For instance, it undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids to yield neopentyl biphenylsulfonates. This process is notably more efficient with 2-bromo- and 4-bromobenzenesulfonates than with 3-bromobenzenesulfonate (Cho, Kim, Sun, & Park, 2003). Moreover, nickel-catalyzed cross-coupling reactions involving neopentyl bromobenzenesulfonates with arylmagnesium bromides have been successful in preparing unsymmetrical terphenyl derivatives, showcasing the versatility of neopentyl 4-bromobenzenesulfonate in creating complex organic structures (Cho, Kim, & Park, 2004).
Reactivity and Stability
The reactivity and stability of neopentyl 4-bromobenzenesulfonate are notable in various chemical reactions. For instance, in the presence of nickel catalysts, neopentyl arenesulfonates react efficiently with alkylmagnesium bromides, highlighting the potential of neopentyl 4-bromobenzenesulfonate as a source of electrophilic aryl groups in transition metal-catalyzed cross-coupling reactions (Cho, Yun, & Park, 2003). Another study demonstrated the successful reaction of neopentyl arenesulfonates with primary alkylmagnesium bromides, suggesting the alkyloxysulfonyl group as an alternative to halides and triflates under certain conditions (Cho, Sun, Seo, Kim, & Park, 2005).
Novel Applications in Organic Chemistry
Neopentyl 4-bromobenzenesulfonate has been involved in various novel applications in organic chemistry. For example, it has been used in the synthesis of neopentyl phosphine ligands for controlling olefin isomerization in Heck reactions (Lauer, Thompson, & Shaughnessy, 2014). Additionally, its role in photostimulated reactions with nucleophiles through the SRN1 mechanism has been studied, revealing its specificity in reacting with certain nucleophiles (Bornancini, Palacios, Peñéñory, & Rossi, 1989).
Safety and Hazards
Mecanismo De Acción
Target of Action
Neopentyl 4-bromobenzenesulfonate is primarily used in organic synthesis, particularly in cross-coupling reactions . Its primary targets are the organic compounds that it reacts with during these processes .
Mode of Action
The compound acts as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it undergoes transmetalation, a process where it transfers its organic group from boron to palladium . This is a key step in the formation of new carbon-carbon bonds in the SM coupling .
Biochemical Pathways
The primary biochemical pathway involved in the action of Neopentyl 4-bromobenzenesulfonate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The compound’s role in this pathway is to act as a boron reagent, contributing to the formation of these bonds .
Result of Action
The result of Neopentyl 4-bromobenzenesulfonate’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of Neopentyl 4-bromobenzenesulfonate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction, the presence of a catalyst, and the specific compounds it is reacting with . Proper storage and handling are also crucial to maintain its stability and effectiveness .
Propiedades
IUPAC Name |
2,2-dimethylpropyl 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBARUAGAVJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384347 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14248-15-8 | |
| Record name | Neopentyl 4-bromobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

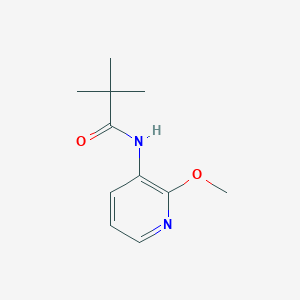


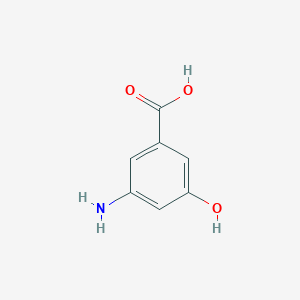
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)

